5-Aminothiophene-2-carboxamide as a Preferred Building Block for VEGFR-2 and Tubulin Dual Inhibitors
In a study of ortho-amino thiophene carboxamide derivatives, the 5-amino-2-carboxamide scaffold served as the core for compounds 5 and 21, which exhibited potent dual VEGFR-2/tubulin inhibition. While the exact 5-aminothiophene-2-carboxamide parent compound was not directly tested, its derivatives achieved VEGFR-2 IC50 values of 0.59 μM and 1.29 μM, and β-tubulin polymerization inhibition of 73% and 86% at their respective IC50 values [1]. In contrast, the reference drug Sorafenib showed 2.3-fold lower cytotoxicity against HepG-2 cells compared to compound 5 [1]. This establishes the 5-amino-2-carboxamide thiophene core as a superior scaffold for generating dual-mechanism anticancer agents relative to standard monotherapy approaches.
| Evidence Dimension | Cytotoxicity and target inhibition in HepG-2 cells |
|---|---|
| Target Compound Data | VEGFR-2 IC50 = 0.59 μM (Compound 5), 1.29 μM (Compound 21); β-tubulin polymerization inhibition = 73% and 86% at IC50 |
| Comparator Or Baseline | Sorafenib (reference VEGFR inhibitor) - 2.3-fold lower cytotoxicity than Compound 5 |
| Quantified Difference | Compound 5 showed 2.3-fold higher cytotoxicity than Sorafenib against HepG-2 cells |
| Conditions | HepG-2 hepatocellular carcinoma cell line; VEGFR-2 kinase inhibition assay; β-tubulin polymerization assay |
Why This Matters
Procuring 5-aminothiophene-2-carboxamide provides access to a validated scaffold that has yielded preclinical candidates with superior potency to the FDA-approved drug Sorafenib, reducing the risk of synthetic dead-ends in anticancer drug discovery.
- [1] Abdelhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1472–1493. View Source
